Cas no 934660-64-7 ((S)-benzyl 2-aminopropylcarbamate)

(S)-Benzyl 2-aminopropylcarbamate is a chiral carbamate derivative featuring a benzyl-protected amine group. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as an intermediate for bioactive compounds. The carbamate moiety enhances stability, while the benzyl group allows for selective deprotection under mild conditions. This compound is useful in peptide modifications and the preparation of enantiomerically pure molecules. Its well-defined structure ensures reproducibility in synthetic routes, making it a reliable building block for medicinal chemistry and catalysis research. High purity and consistent performance are key advantages for researchers requiring precise chiral intermediates.
(S)-benzyl 2-aminopropylcarbamate structure
934660-64-7 structure
Product Name:(S)-benzyl 2-aminopropylcarbamate
CAS No:934660-64-7
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD11112238
CID:2132137
PubChem ID:45072682
Update Time:2025-05-28

(S)-benzyl 2-aminopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (S)-benzyl 2-aminopropylcarbamate
    • (S)-(2-Amino-propyl)-carbamic acid benzyl ester
    • benzyl N-[(2S)-2-aminopropyl]carbamate
    • 934634-54-5
    • benzyl N-((2S)-2-aminopropyl)carbamate
    • Phenylmethyl N-((2S)-2-aminopropyl)carbamate
    • SCHEMBL4430839
    • BENZYL (S)-(2-AMINOPROPYL)CARBAMATE
    • Phenylmethyl N-[(2S)-2-aminopropyl]carbamate
    • AT27408
    • EN300-4750012
    • 867-877-7
    • DTXSID101258338
    • 934660-64-7
    • MDL: MFCD11112238
    • Inchi: 1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1
    • InChI Key: HVQKTRVTQIMUEL-VIFPVBQESA-N
    • SMILES: O(C(NC[C@H](C)N)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 208.121177757Da
  • Monoisotopic Mass: 208.121177757Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.107

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(S)-benzyl 2-aminopropylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:934660-64-7)(S)-benzyl 2-aminopropylcarbamate
Order Number:A26831
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):1094.0/4381.0/655.0/436.0/273.0/192.0
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Additional information on (S)-benzyl 2-aminopropylcarbamate

Research Briefing on (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) in Chemical Biology and Pharmaceutical Applications

The compound (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This briefing synthesizes the latest findings on this chiral carbamate derivative, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (S)-benzyl 2-aminopropylcarbamate as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable building block for asymmetric synthesis, enabling the creation of enantiomerically pure compounds with enhanced pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and purity, ensuring its suitability for high-precision applications.

One of the most promising applications of (S)-benzyl 2-aminopropylcarbamate lies in its potential as a precursor for novel neuroactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of gamma-aminobutyric acid (GABA) analogs, which exhibit enhanced blood-brain barrier permeability and receptor selectivity. The study reported a 40% improvement in bioavailability compared to traditional analogs, suggesting its potential for treating neurological disorders such as epilepsy and anxiety.

In addition to its neurological applications, (S)-benzyl 2-aminopropylcarbamate has shown promise in oncology research. A recent preclinical study investigated its incorporation into proteolysis-targeting chimeras (PROTACs), where it served as a linker molecule facilitating targeted protein degradation. The results, published in Cell Chemical Biology, indicated a significant reduction in tumor growth in xenograft models, with minimal off-target effects. This underscores its potential as a versatile tool in targeted cancer therapy.

The compound's stability under physiological conditions has also been a focus of recent research. A 2024 pharmacokinetic study revealed that (S)-benzyl 2-aminopropylcarbamate maintains structural integrity in plasma for up to 8 hours, making it suitable for sustained-release formulations. This property, combined with its low toxicity profile, positions it as an attractive candidate for prodrug development, particularly for compounds requiring controlled release mechanisms.

Looking ahead, researchers are exploring the use of (S)-benzyl 2-aminopropylcarbamate in CRISPR-Cas9 delivery systems, where its carbamate functionality may enhance nucleic acid binding and cellular uptake. Preliminary results from in vitro studies show promising gene-editing efficiencies, potentially opening new avenues for gene therapy applications. Further optimization of its physicochemical properties could expand its utility across multiple therapeutic areas.

In conclusion, (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) represents a multifaceted compound with growing importance in pharmaceutical research. Its applications span from neurological drug development to targeted cancer therapies and emerging gene-editing technologies. Continued investigation into its structure-activity relationships and formulation potential will likely yield additional breakthroughs in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934660-64-7)(S)-benzyl 2-aminopropylcarbamate
A26831
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):1094.0/4381.0/655.0/436.0/273.0/192.0
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